molecular formula C6H14ClNO3 B586514 (2S,3R)-β-Hydroxyleucine Hydrochloride CAS No. 1598376-94-3

(2S,3R)-β-Hydroxyleucine Hydrochloride

Cat. No.: B586514
CAS No.: 1598376-94-3
M. Wt: 183.632
InChI Key: LJDBRWYTJHYZMD-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-β-Hydroxyleucine Hydrochloride is a chiral amino acid derivative with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is known for its antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-β-Hydroxyleucine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid for hydrobromolysis, acyl chlorides for O-acylcarbamoylation, and bases like sodium ethoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids .

Scientific Research Applications

(2S,3R)-β-Hydroxyleucine Hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential antibacterial properties and therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3R)-β-Hydroxyleucine Hydrochloride involves its interaction with bacterial cell walls, disrupting their synthesis and leading to cell death. The compound targets specific enzymes involved in cell wall biosynthesis, inhibiting their activity and preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-β-Hydroxyleucine Hydrochloride is unique due to its specific antibacterial properties and its role as a chiral building block in synthetic chemistry. Unlike other similar compounds, it is primarily used for its antibacterial effects and its utility in the synthesis of complex molecules .

Properties

CAS No.

1598376-94-3

Molecular Formula

C6H14ClNO3

Molecular Weight

183.632

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1

InChI Key

LJDBRWYTJHYZMD-UYXJWNHNSA-N

SMILES

CC(C)C(C(C(=O)O)N)O.Cl

Synonyms

threo-3-Hydroxy-L-leucine Hydrochloride;  (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride;  L-threo-β-Hydroxyleucine Hydrochloride;  (3R)-3-Hydroxy-L-leucine Hydrochloride;  NSC 524546 Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.